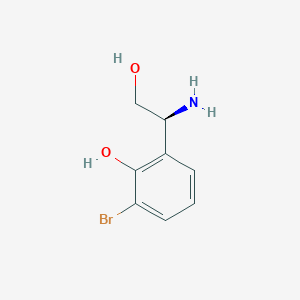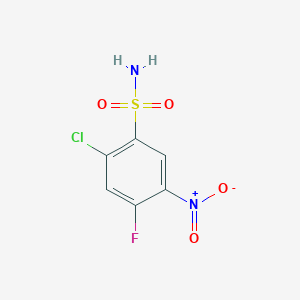
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3ClFNO2S. It is a derivative of benzene, characterized by the presence of chloro, fluoro, nitro, and sulfonamide functional groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonamide typically involves the nitration, halogenation, and sulfonation of benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzene is then subjected to halogenation using chlorine and fluorine sources to introduce the chloro and fluoro groups.
Sulfonation: Finally, the compound undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for nitration, halogenation, and sulfonation steps.
Purification: The crude product is purified using crystallization or distillation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Benzene Derivatives: Nucleophilic substitution can lead to various substituted benzene derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The sulfonamide group can form hydrogen bonds with biological targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-1-nitrobenzene: Similar structure but lacks the sulfonamide group.
2-Chloro-5-nitrobenzenesulfonamide: Similar structure but lacks the fluoro group.
3-Chloro-4-fluoronitrobenzene: Similar structure but different positioning of the functional groups.
Uniqueness
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonamide is unique due to the combination of chloro, fluoro, nitro, and sulfonamide groups in a single molecule. This unique combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H4ClFN2O4S |
|---|---|
Molecular Weight |
254.62 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4ClFN2O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,(H2,9,13,14) |
InChI Key |
GNJCSBYPNPOFFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


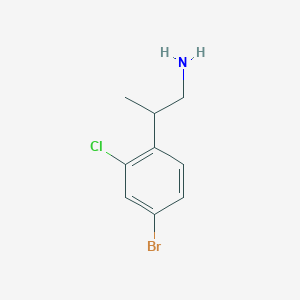
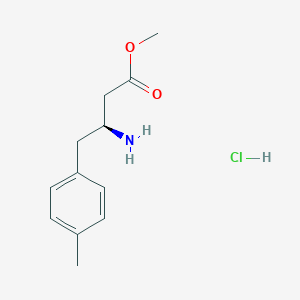
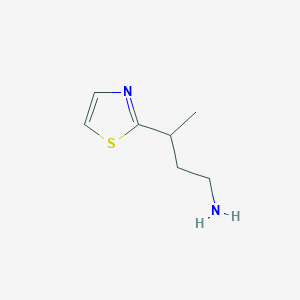
![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
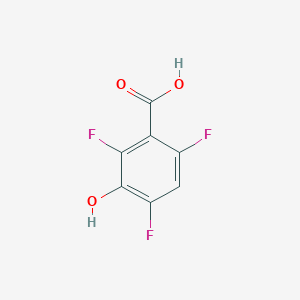
![6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid](/img/structure/B13562133.png)
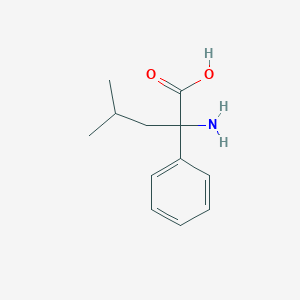
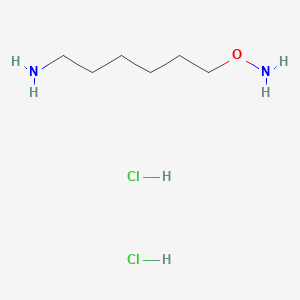
![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
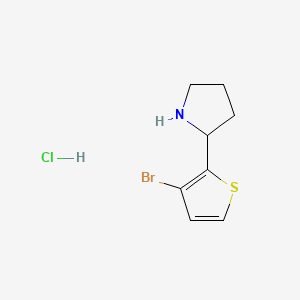

![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)
![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
